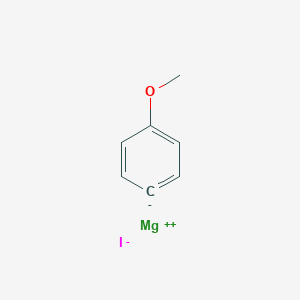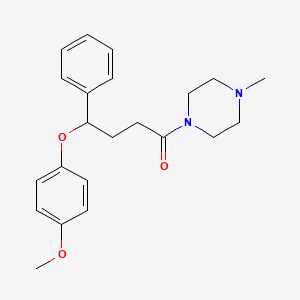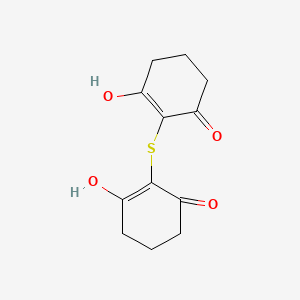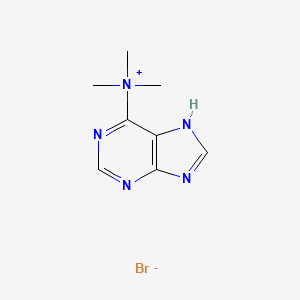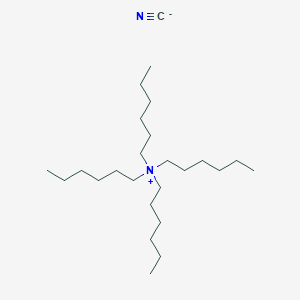
N,N,N-Trihexylhexan-1-aminium cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trihexylhexan-1-aminium cyanide: is an organic compound with the molecular formula C25H52N2 It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trihexylhexan-1-aminium cyanide typically involves the quaternization of a tertiary amine with an alkyl halide, followed by the introduction of the cyanide ion. One common method is the reaction of hexylamine with hexyl bromide to form N,N,N-trihexylhexan-1-aminium bromide, which is then treated with a cyanide source such as sodium cyanide to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N,N-Trihexylhexan-1-aminium cyanide can undergo oxidation reactions, where the cyanide ion can be oxidized to form various products depending on the reaction conditions.
Reduction: The compound can also participate in reduction reactions, where the cyanide ion can be reduced to form amines or other nitrogen-containing compounds.
Substitution: Substitution reactions involving the cyanide ion are common, where the cyanide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or halide ions can be used in substitution reactions.
Major Products:
Oxidation: Products can include nitriles, carboxylic acids, and amides.
Reduction: Products can include primary, secondary, and tertiary amines.
Substitution: Products can include various substituted ammonium compounds.
Applications De Recherche Scientifique
Chemistry: N,N,N-Trihexylhexan-1-aminium cyanide is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing the reaction rate and yield.
Biology: In biological research, this compound is used in the study of ion transport and membrane permeability. Its unique structure allows it to interact with biological membranes, making it a valuable tool in cellular studies.
Medicine: While not widely used in medicine, this compound has potential applications in drug delivery systems. Its ability to interact with cell membranes can be harnessed to improve the delivery of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules. Its role as a phase transfer catalyst is particularly valuable in large-scale chemical manufacturing.
Mécanisme D'action
The mechanism of action of N,N,N-Trihexylhexan-1-aminium
Propriétés
Numéro CAS |
113020-42-1 |
|---|---|
Formule moléculaire |
C25H52N2 |
Poids moléculaire |
380.7 g/mol |
Nom IUPAC |
tetrahexylazanium;cyanide |
InChI |
InChI=1S/C24H52N.CN/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-2/h5-24H2,1-4H3;/q+1;-1 |
Clé InChI |
PIWFFOQTRMAZKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[C-]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


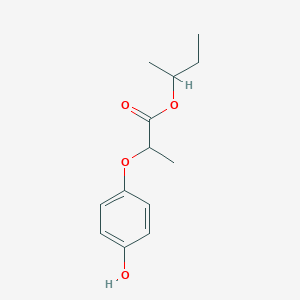
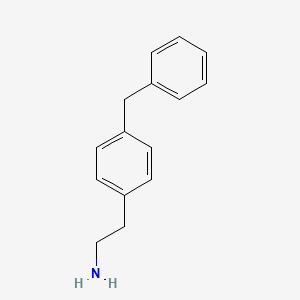
![sodium;ethyl 2-(8-ethyl-3,4-dihydro-1H-pyrano[3,4-b]indol-9-id-1-yl)acetate](/img/structure/B14318440.png)
![[6-(4-Fluorobenzoyl)-2-pyridyl]-(4-fluorophenyl)methanone](/img/structure/B14318442.png)
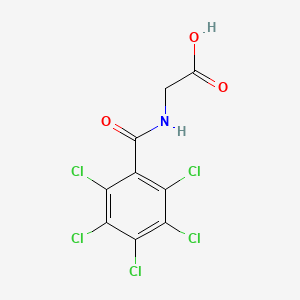
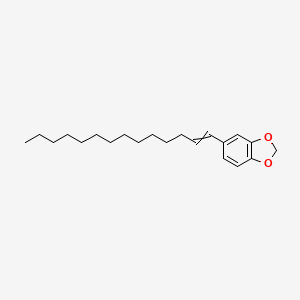
![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)
